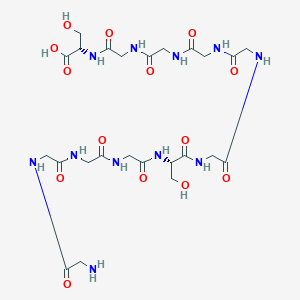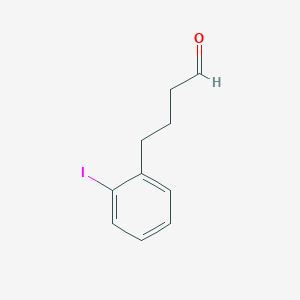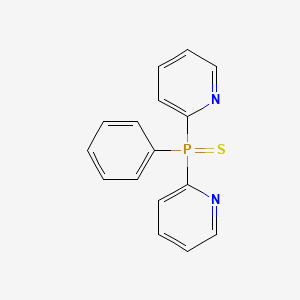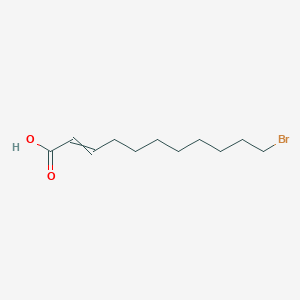![molecular formula C12H19N3O B14273271 N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide CAS No. 141677-89-6](/img/structure/B14273271.png)
N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group and a methyl group attached to a phenyl ring, connected to a beta-alaninamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide typically involves multiple steps. One common method includes the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide, followed by reduction with hydrogen to obtain the desired product . Another route involves the selective acylation of 4-methyl-3-nitroaniline directly to form the compound .
Industrial Production Methods
Industrial production of N3-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide often employs continuous flow microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and amino derivatives.
Scientific Research Applications
N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of color developing agents for photographic films.
Mechanism of Action
The mechanism of action of N3-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Amino-3-methylphenyl)ethyl]methanesulfonamide: This compound is similar in structure but contains a methanesulfonamide group instead of a beta-alaninamide moiety.
N-[2-(4-Amino-3-methylphenyl)ethyl]ethanesulfonamide: Another similar compound with an ethanesulfonamide group.
Uniqueness
N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141677-89-6 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-[2-(4-amino-3-methylphenyl)ethylamino]propanamide |
InChI |
InChI=1S/C12H19N3O/c1-9-8-10(2-3-11(9)13)4-6-15-7-5-12(14)16/h2-3,8,15H,4-7,13H2,1H3,(H2,14,16) |
InChI Key |
OOJXYMCINONJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCNCCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)


![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)


![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)
